molecular formula C8H10O3 B13426533 6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one

6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one

Cat. No.: B13426533
M. Wt: 154.16 g/mol
InChI Key: RHYANLABIXGGJA-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one is an organic compound belonging to the class of 2-pyrones. It is characterized by a six-membered ring containing an oxygen atom and a ketone group at the second position. This compound is known for its light yellow crystalline appearance and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, it can be synthesized from dehydroacetic acid through treatment with sulfuric acid at elevated temperatures. The reaction involves ring-opening and hydration, followed by ring closure upon cooling .

Industrial Production Methods

Industrial production of this compound often employs enzymatic catalysis. The microbial synthesis involves the enzyme 2-pyrone synthase, which catalyzes the formation of the compound from acetyl-CoA and malonyl-CoA. This method is advantageous due to its higher yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

6-ethyl-4-hydroxy-5-methylpyran-2-one

InChI

InChI=1S/C8H10O3/c1-3-7-5(2)6(9)4-8(10)11-7/h4,9H,3H2,1-2H3

InChI Key

RHYANLABIXGGJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=O)O1)O)C

Origin of Product

United States

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